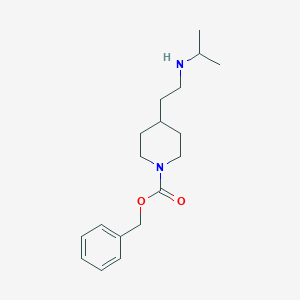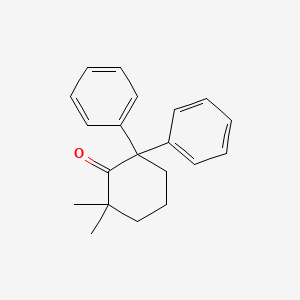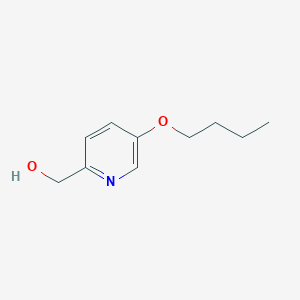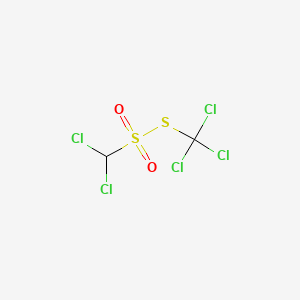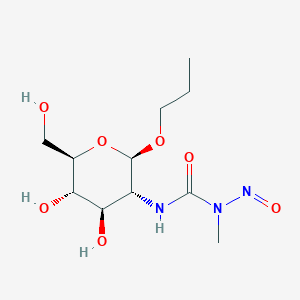
beta-Propylstreptozotocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Propylstreptozotocin is a chemical compound that belongs to the class of nitrosourea compounds. It is structurally related to streptozotocin, a well-known compound used in medical research for its ability to induce diabetes in experimental animals. This compound is primarily used in scientific research to study the effects of diabetes and other metabolic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Propylstreptozotocin involves the reaction of streptozotocin with propylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Propylstreptozotocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitroso compounds, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-Propylstreptozotocin has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of nitrosourea compounds.
Biology: The compound is used in biological research to investigate the effects of diabetes and other metabolic disorders.
Medicine: this compound is used in medical research to develop new treatments for diabetes and to study the mechanisms of insulin resistance.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Wirkmechanismus
Beta-Propylstreptozotocin exerts its effects by causing DNA damage in cells. It is selectively taken up by pancreatic beta cells through the glucose transporter GLUT2. Once inside the cells, it induces DNA alkylation, leading to cell death. This mechanism is similar to that of streptozotocin, making this compound a valuable tool for studying beta cell function and diabetes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Streptozotocin: A closely related compound used to induce diabetes in experimental animals.
Alloxan: Another compound used to induce diabetes, but with a different mechanism of action.
N-Nitrosomethylurea: A nitrosourea compound with similar DNA-damaging properties.
Uniqueness
Beta-Propylstreptozotocin is unique in its selective toxicity to pancreatic beta cells, making it a valuable tool for diabetes research. Its structural similarity to streptozotocin allows it to be used in similar experimental setups, but with potentially different pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
53347-35-6 |
|---|---|
Molekularformel |
C11H21N3O7 |
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C11H21N3O7/c1-3-4-20-10-7(12-11(18)14(2)13-19)9(17)8(16)6(5-15)21-10/h6-10,15-17H,3-5H2,1-2H3,(H,12,18)/t6-,7-,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
QPDOWPQMZIHMOJ-VVULQXIFSA-N |
Isomerische SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
Kanonische SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


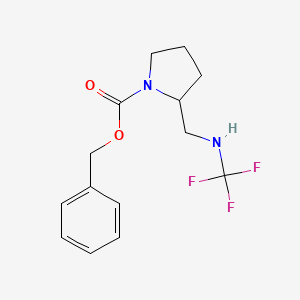
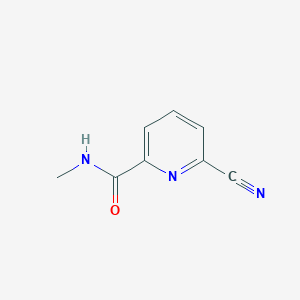
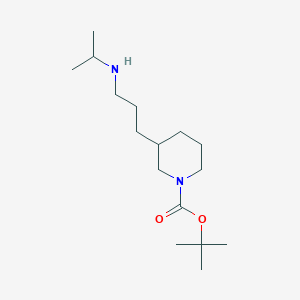
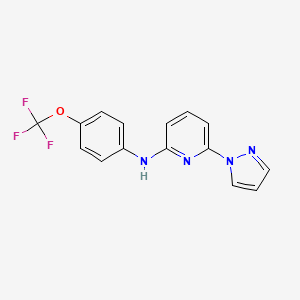

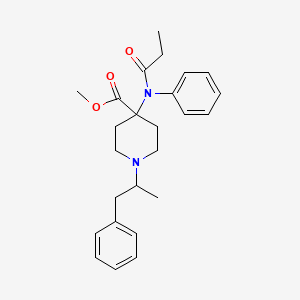
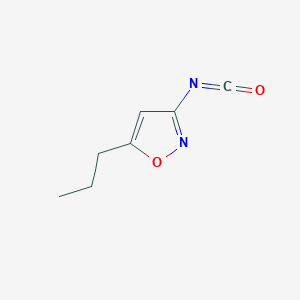

![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)
